molecular formula C7H11NS B1203025 5-HEXEN-1-YL ISOTHIOCYANATE CAS No. 49776-81-0

5-HEXEN-1-YL ISOTHIOCYANATE

Cat. No.: B1203025
CAS No.: 49776-81-0
M. Wt: 141.24 g/mol
InChI Key: WRFHVMFZOJHYGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-HEXEN-1-YL ISOTHIOCYANATE can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide and subsequent treatment with an oxidizing agent . Another method includes the reaction of amines with thiophosgene or chlorothionoformates in the presence of a base . These reactions typically occur under mild conditions and yield high purity products.

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of hexenyl amine with thiophosgene or chlorothionoformates. The process involves careful control of temperature and pH to ensure optimal yield and purity . The scalability of this method makes it suitable for large-scale production.

Comparison with Similar Compounds

Properties

CAS No.

49776-81-0

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

6-isothiocyanatohex-1-ene

InChI

InChI=1S/C7H11NS/c1-2-3-4-5-6-8-7-9/h2H,1,3-6H2

InChI Key

WRFHVMFZOJHYGN-UHFFFAOYSA-N

SMILES

C=CCCCCN=C=S

Canonical SMILES

C=CCCCCN=C=S

density

0.955-0.965 (20°)

Key on ui other cas no.

49776-81-0

physical_description

Colourless to pale yellow liquid;  Pungent irritating aroma

solubility

Very slightly soluble in water;  freely soluble in ether
Soluble (in ethanol)

Synonyms

1-hexene, 6-isothiocyanato-
5-HeITC
5-hexenyl isothiocyanate
6-isothiocyanato-1-hexene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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